![molecular formula C19H19Cl2NO B1360447 3,4-Dichloro-2'-piperidinomethyl benzophenone CAS No. 898773-71-2](/img/structure/B1360447.png)
3,4-Dichloro-2'-piperidinomethyl benzophenone
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Description
3,4-Dichloro-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19Cl2NO . It is used for research purposes .
Physical And Chemical Properties Analysis
3,4-Dichloro-2’-piperidinomethyl benzophenone has a molecular weight of 348.27 . Its density is 1.253g/cm3, and it has a boiling point of 496.1ºC at 760 mmHg .
Scientific Research Applications
Drug Development
The compound “3,4-Dichloro-2’-piperidinomethyl benzophenone” has diverse applications in scientific research, particularly in drug development. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biological Evaluation of Potential Drugs
The compound is also used in the discovery and biological evaluation of potential drugs containing a piperidine moiety . This involves assessing the biological activity and pharmacological activity of these potential drugs .
Synthesis of Biologically Active Piperidines
The compound plays a significant role in the synthesis of biologically active piperidines . These piperidines have various applications in the pharmaceutical industry .
properties
IUPAC Name |
(3,4-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJJIXKYYPGIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643614 |
Source
|
Record name | (3,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898773-71-2 |
Source
|
Record name | (3,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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